SU 5205, also known as 3-[4'-fluorobenzylidene]indolin-2-one, is a synthetic compound primarily recognized for its role as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in angiogenesis, the process through which new blood vessels form from pre-existing vessels, making SU 5205 a significant compound in cancer research and therapeutic development. Its chemical structure allows it to interact effectively with VEGFR2, exhibiting an inhibitory concentration (IC50) of approximately 9.6 µM, which indicates its potency in blocking receptor activity .
SU 5205 is classified under organic compounds, specifically as an indole derivative. It is synthesized through specific chemical reactions involving indolin-2-one and 4-fluorobenzaldehyde. The compound is cataloged under the Chemical Abstracts Service number 3476-86-6, which facilitates its identification in scientific literature and databases .
The synthesis of SU 5205 typically involves a condensation reaction between indolin-2-one and 4-fluorobenzaldehyde. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, conducted in solvents like ethanol or methanol. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion into the desired product.
Industrial Production: In an industrial context, the synthesis of SU 5205 follows similar routes but is optimized for higher yield and purity. Techniques such as recrystallization or column chromatography are employed for purification to meet research-grade standards.
SU 5205 participates in various chemical reactions:
These reactions highlight SU 5205's versatility in synthetic chemistry, enabling modifications that may enhance its biological properties.
The mechanism of action of SU 5205 primarily involves its competitive inhibition of VEGFR2. By binding to the receptor's active site, it prevents the binding of vascular endothelial growth factor, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation and angiogenesis. This property makes it a candidate for therapeutic applications in cancer treatment, where angiogenesis plays a critical role in tumor growth and metastasis .
These properties are crucial for handling and application in laboratory settings .
SU 5205 has a broad range of applications in scientific research:
SU5205 (3-[4'-fluorobenzylidene]indolin-2-one) is a well-characterized inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1/KDR), a critical receptor tyrosine kinase in tumor angiogenesis. VEGFR2 activation by VEGF ligands triggers downstream signaling cascades (e.g., PI3K/AKT, PLCγ/PKC, RAS/RAF/MEK/ERK), promoting endothelial cell proliferation, migration, and vascular permeability [2] [6] [10]. SU5205 inhibits VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 9.6 μM in cell-free assays, and reduces VEGF-induced endothelial mitogenesis (IC50 = 5.1 μM) [1] [7] [9]. This places SU5205 as a moderate-potency inhibitor compared to clinical agents like sunitinib or axitinib.
Target validation stems from its specific disruption of VEGFR2-dependent angiogenic pathways. In vitro, SU5205 suppresses ligand-induced chemoinvasion and tube formation in endothelial cells, confirming its functional antagonism of VEGF-driven angiogenesis [1] [5]. While SU5205 was historically explored as a radiotracer for positron emission tomography (PET) imaging of tumor angiogenesis, its moderate potency and metabolic instability limited translational utility [5]. Nevertheless, it remains a valuable tool compound for studying VEGFR2 signaling.
Table 1: Key Angiogenic Signaling Pathways Targeted by VEGFR2 Inhibitors
Pathway | Downstream Effectors | Biological Role in Angiogenesis | SU5205 Impact |
---|---|---|---|
PI3K/AKT/mTOR | AKT, mTOR, eNOS | Endothelial cell survival, permeability | Inhibited via VEGFR2 blockade |
PLCγ/PKC | PKC, intracellular Ca2+ | Vascular permeability, vesicle trafficking | Disrupted |
RAS/RAF/MEK/ERK | ERK1/2, c-Fos | Cell proliferation, migration | Suppressed |
STAT3 | VEGF, Bcl-2 | Pro-survival signaling | Indirectly inhibited |
SU5205 exhibits moderate selectivity for VEGFR2 over related kinases, attributed to its structural interaction within the ATP-binding pocket. Comparative studies with semaxanib (SU5416), a structurally similar analog, reveal SU5205 is 87-fold less potent despite shared core pharmacophores (indolin-2-one) [5]. This disparity arises from key differences in hydrophobic interactions:
Kinase profiling confirms SU5205’s primary affinity for VEGFR2, with limited activity against PDGFR or FGFR isoforms [1] [9]. This contrasts with multi-targeted inhibitors like sunitinib or cabozantinib, which concurrently inhibit VEGFR2, PDGFRβ, c-KIT, and MET [2] [6]. SU5205’s relative selectivity makes it a useful probe for isolating VEGFR2-specific effects in angiogenesis research.
Table 2: Structural and Potency Comparison of SU5205 and Semaxanib
Parameter | SU5205 | Semaxanib (SU5416) | Structural Basis |
---|---|---|---|
VEGFR2 IC50 | 9.6 μM | 0.11 μM | Fluorobenzylidene vs. dimethylpyrrole |
Hydrophobic Interactions | Moderate (weaker van der Waals) | Strong | Suboptimal pocket burial in SU5205 |
Solvent Accessibility | High | Low | Enhanced dissociation kinetics for SU5205 |
Source: [5]
SU5205 engages VEGFR2 exclusively through reversible, non-covalent interactions, distinguishing it from covalent kinase inhibitors (e.g., afatinib). Thermodynamic and structural analyses reveal:
Non-covalent binding offers advantages:
Table 3: Non-Covalent Interaction Forces in SU5205-VEGFR2 Binding
Interaction Type | Energy Contribution | Molecular Determinants | Biological Consequence |
---|---|---|---|
Van der Waals | High (ΔG ~ -7.2 kcal/mol) | Fluorobenzylidene–Leu840, Val848, Phe1047 | Primary stabilization |
Halogen Bonding | Low (ΔG ~ -1.3 kcal/mol) | Fluorine–Backbone carbonyl (Val899) | Minor affinity enhancement |
Electrostatic | Negligible | Lack of ionic/charge-transfer interactions | Low target specificity |
π-Stacking | Absent | No aromatic groups in proximity | N/A |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2